2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide
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Overview
Description
2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide is a complex organic compound that features a combination of indole, furan, and nicotinamide moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, which can be achieved through cyclization reactions using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . The intermediate indole compound is then further reacted with furan-2-carbonyl chloride to introduce the furan moiety. Finally, the nicotinamide group is introduced through a coupling reaction with 2-ethoxy nicotinic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the indole ring.
Scientific Research Applications
2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The furan and nicotinamide groups can also interact with enzymes and proteins, affecting their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Properties
IUPAC Name |
2-ethoxy-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-2-27-20-16(5-3-10-22-20)19(25)23-15-8-7-14-9-11-24(17(14)13-15)21(26)18-6-4-12-28-18/h3-8,10,12-13H,2,9,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBSQSWDWHJGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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